(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Description
Properties
Molecular Formula |
C30H21BO2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H |
InChI Key |
QJCGXUBGFPUBBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O |
Origin of Product |
United States |
Preparation Methods
Triple Coupling Protocol
Table 2: One-Pot Sequential Coupling Performance
| Step | Reactant | Catalyst | Solvent | Yield (Cumulative) |
|---|---|---|---|---|
| 1 | Benzofuran-2-boronic acid | Pd(OAc)₂/XPhos | Toluene | 89% |
| 2 | Naphthalen-1-yl boronic acid | Pd(PPh₃)₄ | THF/H₂O | 76% |
| 3 | B₂Pin₂ | Pd₂(dba)₃ | 1,4-Dioxane | 68% |
Functionalization via Directed Ortho-Metalation
For regioselective synthesis, directed ortho-metalation (DoM) introduces substituents at specific positions on the anthracene core before borylation.
Methodology Overview
-
Lithiation : Treating 9-bromoanthracene with LDA (lithium diisopropylamide) at -78°C generates a reactive aryllithium intermediate.
-
Quenching with Electrophile : Addition of 3-(naphthalen-1-yl)phenyliodide introduces the aryl group at position 10.
-
Borylation : Subsequent reaction with triisopropyl borate (B(OiPr)₃) and hydrolysis yields the boronic acid.
Challenges and Optimization Strategies
Common Issues
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (10:1) effectively separates the target compound from unreacted precursors.
-
Recrystallization : Dichloromethane/methanol mixtures produce high-purity crystals (≥98% by HPLC).
Emerging Catalytic Systems
Palladacycle Catalysts
Cyclopalladated complexes enhance catalytic activity and reduce Pd loading. For example, a palladacycle derived from 2-aminobiphenyl achieves 92% yield at 0.5 mol% Pd.
Ligand-Free Conditions
Microwave-assisted reactions in ligand-free systems (Pd/C, K₂CO₃, DMF) shorten reaction times to 30 minutes but require higher temperatures (150°C).
Scalability and Industrial Applications
Table 3: Industrial-Scale Synthesis Parameters
| Parameter | Value |
|---|---|
| Batch Size | 100–500 g |
| Catalyst Loading | 0.1–1.0 mol% Pd |
| Solvent Consumption | 5 L/kg product |
| Overall Yield | 70–85% |
Chemical Reactions Analysis
Types of Reactions
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Anthracenes: Formed through reduction reactions
Scientific Research Applications
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue OLEDs due to its excellent photophysical properties.
Optoelectronic Devices: Employed in the development of various optoelectronic devices, including photovoltaic cells and sensors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the material from the electrodes.
Charge Transport: The compound facilitates the transport of charges through its conjugated system.
Exciton Formation: Electrons and holes recombine to form excitons.
Emission: The excitons decay radiatively, emitting light in the blue region of the spectrum.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues and Positional Isomerism
(a) 10-(1-Naphthyl)anthracene-9-boronic Acid (CAS 400607-46-7)
- Molecular Formula : C₂₄H₁₇BO₂
- Molecular Weight : 348.21 g/mol
(b) [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid
- Key Difference : The naphthalene is attached via a para-substituted phenyl group instead of meta. Para substitution may improve planarity and conjugation, affecting electronic properties such as absorption/emission spectra .
(c) 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic Acid (CAS 853945-54-7)
- Molecular Formula : C₃₀H₂₁BO₂
- Molecular Weight : 424.3 g/mol
- Key Difference : Naphthalene is linked via its 2-position , altering the electronic coupling between the anthracene and naphthalene moieties. This positional change could influence luminescence efficiency or charge transport properties in OLED applications .
(d) (3-(Naphthalen-1-yl)phenyl)boronic Acid (BA21, )
- Structure : Lacks the anthracene core, simplifying the system.
- Application : Used in thin-layer chromatography (TLC) for detecting mycolactone. The anthracene-free structure reduces molecular weight and may enhance solubility but limits fluorescence intensity compared to anthracene-containing analogs .
Physicochemical and Electronic Properties
(a) Solubility and Stability
- Anthracene-containing derivatives (e.g., target compound) exhibit lower solubility in polar solvents due to extended aromaticity, whereas simpler analogs like BA21 () are more soluble .
- Steric hindrance from the meta-substituted phenyl group in the target compound may slow hydrolysis of the boronic acid group compared to para-substituted analogs .
(b) Photophysical Properties
- Fluorescence : Anthracene-naphthalene systems show strong blue emission. Derivatives with para-substituted linkers (e.g., [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid) may exhibit redshifted emission due to enhanced conjugation .
- Room-Temperature Phosphorescence (RTP) : Boronic acids grafted onto polyvinyl alcohol with anthracene moieties achieve ultralong RTP lifetimes (up to 4.444 s), as seen in analogs like (N-phenylcarbazol-2-yl)-boronic acid .
Biological Activity
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, with the chemical formula C30H21BO2 and CAS number 1084334-60-0, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of anticancer agents and as tools in biochemical research. This article delves into the biological activity of this specific compound, highlighting its anticancer, antimicrobial, and antioxidant properties.
The molecular weight of (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is approximately 424.3 g/mol. The compound features a boron atom bonded to an anthracene moiety, which is significant for its interactions with biological targets.
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. A study involving various boronic compounds demonstrated that certain derivatives could reduce the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. For instance, compounds similar to our target showed a decrease in cancer cell viability to 33% at a concentration of 5 µM, while healthy cells retained around 71% viability .
Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
The mechanism behind this selective cytotoxicity may involve the ability of boronic acids to interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. In studies assessing various boronic compounds against bacterial and fungal microorganisms, it was found that certain derivatives exhibited inhibition zones ranging from 7 to 13 mm against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid may hold promise as an antimicrobial agent.
Table 2: Antimicrobial Activity of Boronic Compounds
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Methicillin-resistant S. aureus (MRSA) | 12 |
Antioxidant Activity
Antioxidant properties of boronic acids have been documented, with studies showing that they can act as effective scavengers of free radicals. Various assays, including DPPH and ABTS methods, have demonstrated significant antioxidant activity for phenyl boronic acid derivatives . This activity is crucial in preventing oxidative stress-related damage in cells.
Case Studies and Research Findings
A comprehensive review highlighted the use of boronic acids in cancer treatment strategies, particularly Boron Neutron Capture Therapy (BNCT). This therapy leverages the unique properties of boron compounds to selectively target cancer cells while sparing healthy tissues . Although BNCT requires specialized facilities due to its reliance on neutron sources, it showcases the potential therapeutic applications of compounds like (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A stepwise approach includes:
Precursor preparation : Start with halogenated anthracene derivatives (e.g., 9-bromoanthracene) and a boronic ester-functionalized naphthalene-phenyl intermediate.
Coupling reaction : Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–100°C for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DCM/hexane) improves purity.
- Optimization : Yield enhancement focuses on catalyst loading (1–5 mol%), ligand selection (e.g., SPhos for sterically hindered substrates), and inert atmosphere maintenance to prevent boronic acid oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve aromatic proton environments (anthracene vs. naphthalene protons) and confirm substitution patterns. Peaks at δ 8.5–9.0 ppm (anthracene protons) and δ 7.2–8.3 ppm (naphthalene-phenyl protons) are diagnostic .
Advanced Research Questions
Q. How do structural modifications at the naphthalene substitution site influence the electronic properties of anthracene-boronic acid derivatives?
- Comparative Analysis :
- Substitution Position : 1-Naphthyl vs. 2-Naphthyl substitution alters conjugation pathways. For example, 1-naphthyl derivatives exhibit redshifted fluorescence (λem ≈ 450 nm) due to extended π-stacking .
- Electronic Effects : Electron-withdrawing groups (e.g., -Br) on the naphthalene ring reduce HOMO-LUMO gaps (measured via cyclic voltammetry), enhancing charge transport in OLEDs .
Q. How does polymorphism affect the compound’s reactivity and application in optoelectronic devices?
- Polymorph Identification : Two forms are observed:
- Form I : Planar boronic acid groups with dimeric B–O···H–O hydrogen bonds, favoring planar molecular packing.
- Form II : Twisted conformations with weaker intermolecular interactions, leading to amorphous phases .
- Impact on Device Performance : Form I enhances charge mobility (hole mobility ~10⁻³ cm²/V·s) in organic semiconductors, while Form II reduces crystallization-induced defects in thin-film OLEDs .
- Control Strategy : Solvent vapor annealing (e.g., THF) during thin-film deposition promotes Form I dominance .
Q. How can data contradictions in interaction studies with biomolecules (e.g., enzymes) be resolved?
- Case Study : Conflicting reports on serine protease inhibition (IC50 variability from 10 µM to >100 µM).
- Resolution Methods :
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to differentiate specific vs. nonspecific interactions .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) under physiological buffer conditions .
Mutagenesis Studies : Identify key residues (e.g., catalytic triads) via alanine scanning to validate binding site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
